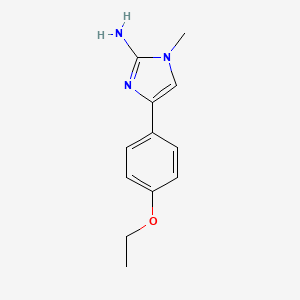
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetyloxy, amino, chlorophenyl, and dioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the acetyloxy groups through acetylation reactions. The amino group is introduced via amination reactions, and the chlorophenyl group is incorporated through electrophilic aromatic substitution. The final steps involve the formation of the tetrahydro and dioxo functionalities under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide derivatives with different substituents.
- Compounds with similar functional groups, such as acetyloxy or chlorophenyl groups.
Uniqueness
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
176378-98-6 |
|---|---|
Formule moléculaire |
C22H19ClN4O7 |
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
[3-acetyloxy-5-[[6-amino-1-(2-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H19ClN4O7/c1-11(28)33-14-8-13(9-15(10-14)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)17-7-5-4-6-16(17)23/h4-10H,24H2,1-3H3,(H,25,30) |
Clé InChI |
YADZJJPCSYXSLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C |
Synonymes |
Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Difluoro-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B575400.png)


![2-[2-[(4-Chloro-2-methylphenoxy)methyl]phenyl]-2-hydroxyacetamide](/img/structure/B575408.png)
![5'-Methylspiro[2-benzofuran-3,2'-oxolane]-1-one](/img/structure/B575410.png)
![5-Amino-1-[4-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B575413.png)

